N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
Overview
Description
GP 1a is a potent agonist of cannabinoid receptor 2 (CB2), which is approximately 30-fold more selective for CB2 receptors than CB1 receptors . This compound has shown significant biological activity, including the ability to increase P-ERK1/2 expression in HL-60 cells in vitro . GP 1a is beneficial for skin wound healing, as it inhibits inflammation and fibrogenesis while promoting epithelial re-formation .
Preparation Methods
The synthesis of GP 1a involves the preparation of tricyclic pyrazole-based compounds. One of the synthetic routes includes the reaction of 1-(2’,4’-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide with appropriate reagents under specific conditions . The industrial production methods for GP 1a are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
GP 1a undergoes several types of chemical reactions, including:
Oxidation: GP 1a can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: GP 1a can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
GP 1a has several scientific research applications, including:
Chemistry: Used as a reference compound in cannabinoid receptor studies.
Biology: Studied for its effects on cell signaling pathways, particularly in relation to CB2 receptors.
Medicine: Investigated for its potential therapeutic effects in wound healing, inflammation, and fibrogenesis.
Industry: Utilized in the development of new drugs targeting cannabinoid receptors
Mechanism of Action
GP 1a exerts its effects by binding to and activating cannabinoid receptor 2 (CB2). This activation leads to the recruitment of β-arrestin and the subsequent increase in P-ERK1/2 expression in HL-60 cells . The molecular targets involved include CB2 receptors, and the pathways activated by GP 1a include the cAMP, GTPγS, and β-arrestin recruitment pathways .
Comparison with Similar Compounds
GP 1a is unique in its high selectivity for CB2 receptors over CB1 receptors. Similar compounds include:
- N-Oleoyl glycine
- AZD1940
- CB2R/FAAH modulator-2
- CB1-IN-1
- Otenabant hydrochloride
- ML192
- Rimonabant hydrochloride
- Org 27569 Compared to these compounds, GP 1a has shown a higher selectivity for CB2 receptors and significant biological activity in promoting wound healing and inhibiting inflammation .
Biological Activity
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide, commonly referred to as GP 1a, is a compound of significant interest in pharmacological research due to its selective activity at cannabinoid receptors, particularly the CB2 receptor. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C23H22Cl2N4O
- Molecular Weight : 439.36 g/mol
- IUPAC Name : this compound
GP 1a functions primarily as an inverse agonist at the CB2 cannabinoid receptor. This receptor is predominantly found in immune tissues and plays a crucial role in modulating inflammation and immune responses. The compound exhibits approximately 30-fold selectivity for CB2 over CB1 receptors , indicating its potential for reduced psychoactive effects compared to other cannabinoids that target CB1 receptors .
Key Findings on Mechanism:
- Inverse Agonism : GP 1a has been shown to inhibit the basal activity of the CB2 receptor, leading to decreased intracellular signaling pathways associated with inflammation .
- Signal Modulation : It enhances the expression of phosphorylated ERK1/2 (P-ERK1/2) in HL-60 cells, suggesting a role in promoting cellular responses linked to survival and proliferation .
Biological Activity
The biological activity of GP 1a can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the therapeutic implications of GP 1a:
- Inflammation Modulation : A study demonstrated that GP 1a effectively reduced inflammation in murine models by inhibiting pro-inflammatory cytokines through CB2 receptor activation .
- Neurological Protection : Research indicated that GP 1a could provide neuroprotective effects by attenuating calcium influx and cell death in neuronal cells exposed to excitotoxic agents like NMDA .
- Potential in Metabolic Disorders : Emerging evidence suggests that compounds similar to GP 1a may play a role in managing obesity-related metabolic syndromes by modulating endocannabinoid signaling pathways .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMTMVRTBHRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.